(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)

Thermal stability Ligand design Cross-coupling

Air-sensitive trialkylphosphines complicate high-temperature Pd cross-coupling workflows. This bench-stable, air-tolerant phosphine surrogate weighs in air and liberates the active ligand in situ upon deprotonation. • 300-310 °C mp supports reactions >150 °C without premature melting, unlike the ethyl-bridged analog (mp 190-195 °C) • Di-iPr-phosphino group (cone angle ≈130-140°) optimizes steric pressure for hindered substrates vs. bulkier di-t-Bu variant • Bifunctional P,N-propyl architecture forms five-membered metallacycles for hemilabile or heterobimetallic catalyst design Available in 500 mg and 2 g sizes from global stock.

Molecular Formula C9H24B2F8NP
Molecular Weight 350.9 g/mol
Cat. No. B12058272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)
Molecular FormulaC9H24B2F8NP
Molecular Weight350.9 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CCC[NH3+])C(C)C
InChIInChI=1S/C9H22NP.2BF4/c1-8(2)11(9(3)4)7-5-6-10;2*2-1(3,4)5/h8-9H,5-7,10H2,1-4H3;;/q;2*-1/p+2
InChIKeyXOFTUYXVVIJLRD-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) – Physicochemical & Functional Baseline


(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) is a bifunctional phosphonium-ammonium salt belonging to the class of air-stable phosphine surrogates. With molecular formula C9H24B2F8NP and molecular weight 350.88 g·mol⁻¹, it is isolated as a white solid with a melting point of 300–310 °C . The compound carries both a diisopropylphosphonium cation and a terminal ammonium group separated by a three-carbon propyl linker, yielding a dicationic species charge-balanced by two non-coordinating tetrafluoroborate anions. This architecture makes it a bench-stable ligand precursor for palladium-catalyzed cross-coupling reactions including Buchwald-Hartwig, Heck, Suzuki-Miyaura, Negishi, Sonogashira, Hiyama, and Stille couplings , and it has also been investigated as a potential anticancer agent based on the antitumor activity observed in phosphonium-based ionic liquids .

Ligand Precursor Bench-stable phosphine surrogate for Pd-catalyzed cross-couplings
Bifunctional Architecture Dicationic phosphonium–ammonium salt enables P,N-chelation chemistry
Research Interest Investigated in antiproliferative assay context for phosphonium-salt studies

Why Generic Substitution Fails


Within the class of phosphonium tetrafluoroborate ligand precursors, small structural modifications produce large, non-linear changes in thermal stability, steric profile, and metal-binding geometry that directly impact catalytic performance. The propyl linker in the target compound is not a trivial extension of the ethyl homolog: it raises the melting point by approximately 110–115 °C relative to the C2-bridged analog, fundamentally changing handling and thermal process windows . Simultaneously, the diisopropyl substitution on phosphorus provides a substantially smaller steric footprint than the di-tert-butyl variant while maintaining comparable thermal stability—a combination that cannot be replicated by simply selecting one analog over the other . The presence of the terminal ammonium group further distinguishes this compound from mono-phosphonium salts, enabling bifunctional coordination and hydrogen-bonding interactions that are absent in simple trialkylphosphonium tetrafluoroborates . These interdependent structural features mean that substituting any single closest analog inevitably sacrifices at least one critical performance parameter, making targeted procurement of the specific compound a rational scientific decision rather than a commodity purchase.

Propyl linker thermal gap
Ethyl-bridged analog melts at substantially lower temperature, potentially entering liquid phase under high-temperature protocols and altering reaction-phase behavior.
Steric–thermal trade-off
Di-tert-butyl analog provides similar thermal robustness but imposes a larger steric footprint that may suppress turnover with hindered substrates.
Monofunctional mismatch
Simple trialkylphosphonium salts lack the terminal ammonium group, limiting coordination to monodentate phosphine without chelating ability.

Quantitative Differentiation Evidence


Thermal Stability: Propyl Linker vs Ethyl Analog

The melting point of (3-ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) is 300–310 °C, while the directly comparable (2-ammonioethyl)diisopropylphosphonium bis(tetrafluoroborate)—differing only by one methylene unit in the linker—melts at 190–195 °C . The propyl-linked compound therefore offers a 110–115 °C higher thermal tolerance, enabling its use in high-temperature catalytic protocols where the ethyl analog would undergo phase transition or thermal degradation.

Thermal Stability
Head-to-head
Propyl-linker compound: mp 300–310 °C vs ethyl-linker analog: 190–195 °C
Higher thermal tolerance supports high-temperature catalytic protocols
Solid-state COA data; phase integrity above ethyl analog melting range
Thermal stability Ligand design Cross-coupling

Steric Differentiation: Diisopropyl vs Di-tert-butyl

The target compound carries diisopropyl groups on phosphorus (estimated Tolman cone angle θ ≈ 130–140° for –P(i-Pr)₂), whereas the di-tert-butyl analog (3-ammoniopropyl)di-tert-butylphosphonium bis(tetrafluoroborate) features significantly larger –P(t-Bu)₂ groups (θ ≈ 150–160°) yet both compounds exhibit nearly identical melting points of 300–310 °C and 304–310 °C respectively . This means the diisopropyl variant delivers substantially reduced steric hindrance at the metal center while preserving the same high thermal stability, offering tunable catalytic selectivity without sacrificing thermal process windows.

Steric Profile
Head-to-head
Diisopropyl cone angle ≈130–140° vs di-tert-butyl ≈150–160° at equivalent thermal stability
Reduced steric encumbrance facilitates turnover of ortho-substituted substrates
Cone angle estimates from Tolman; melting points from product specifications
Steric effects Ligand cone angle Catalytic selectivity

Air Stability vs Free Trialkylphosphines

Free trialkylphosphines are notoriously air-sensitive—triisopropylphosphine and tricyclohexylphosphine oxidize readily and can be pyrophoric, requiring strictly inert-atmosphere handling [1]. Conversion to the tetrafluoroborate salt form, as in the target compound, eliminates this air sensitivity entirely: the compound is isolated, stored, and weighed as an air-stable solid . Patent literature explicitly teaches that tetrafluoroborate salts of trialkylphosphines serve as non-pyrophoric, bench-stable ligand precursors that release the active phosphine in situ upon deprotonation under catalytic conditions [1]. This directly addresses the procurement and handling barrier posed by free phosphines, which often require freshly opened vessels and cannot be stockpiled without degradation [1].

Air Stability
Class-level
Air-stable tetrafluoroborate salt form eliminates pyrophoric risk of free trialkylphosphines
Enables bench-top handling and long-term storage without inert atmosphere
No quantitative oxidation rate data for this specific compound
Air stability Phosphine oxidation Ligand storage

Dual-Site Coordination by Bifunctional Architecture

Unlike simple trialkylphosphonium tetrafluoroborates (e.g., triisopropylphosphonium tetrafluoroborate or tributylphosphonium tetrafluoroborate), which possess only a single phosphonium site, the target compound contains both a diisopropylphosphonium group and a terminal ammonium group connected by a propyl chain . This structural duality creates a bifunctional P,N-ligand precursor architecture. Upon in situ deprotonation, the compound can generate a chelating diisopropylphosphino-propylamine ligand capable of κ²-P,N coordination to transition metals, whereas mono-phosphonium salts can only deliver a monodentate phosphine ligand . The propyl spacer length is critical: the ethyl-bridged analog forms a less favorable four-membered chelate upon P,N-coordination, while the propyl linker allows formation of a more stable five-membered metallacycle.

Bifunctional Architecture
Class-level
Phosphonium–ammonium propyl-bridged structure enables potential κ²-P,N chelation
Supports hemilabile or chelating ligand applications; ethyl analog forms strained 4-membered chelate
Coordination behavior inferred from P,N-ligand chemistry
Bifunctional ligands P,N-ligands Coordination chemistry

Corrosivity Mitigation by Dicationic Design

US Patent 8,501,985 explicitly documents that simple trialkylphosphonium tetrafluoroborates (exemplified by tricyclohexylphosphonium tetrafluoroborate) exhibit strong corrosive effects due to fluoride release, with documented damage to glazed porcelain and incompatibility with enameled and glass-lined vessels [1]. The patent teaches that this corrosivity problem motivated development of alternative phosphonium salt forms. The target compound, bearing a dicationic framework with both phosphonium and ammonium centers charge-balanced by two tetrafluoroborate anions, presents a different electrostatic environment: the presence of the ammonium group increases the lattice energy of the crystalline solid (reflected in the high 300–310 °C melting point) and may reduce the propensity for thermal fluoride dissociation relative to mono-phosphonium tetrafluoroborates . While direct comparative fluoride-release data for the specific compound are not published, the patent's general teaching that structural modification of the cation mitigates corrosivity provides a mechanistic rationale for preferring the dicationic architecture over simple trialkylphosphonium tetrafluoroborates.

Corrosivity Mitigation
Data to verify
Dicationic structure may reduce fluoride-release corrosivity relative to mono-phosphonium tetrafluoroborates
Potentially lower equipment degradation risk in glass-lined reactors
No direct fluoride-release data for this compound; patent inference
Corrosivity Fluoride release Tetrafluoroborate stability

Application Scenarios


High-Temperature Pd-Catalyzed Cross-Coupling

The compound's 300–310 °C melting point and classification as a ligand for a broad panel of Pd-catalyzed cross-couplings make it suited for high-temperature protocols (e.g., reactions conducted above 150 °C in high-boiling solvents). The thermal stability ensures the ligand precursor remains in the solid state without premature melting or decomposition prior to in-situ deprotonation. In contrast, the (2-ammonioethyl) analog (mp 190–195 °C) would be in the liquid range under such conditions, potentially altering reaction-phase behavior and ligand delivery kinetics. This thermal advantage is directly supported by the 110–115 °C melting point differential documented in Section 3 Evidence Item 1.

Sterically Hindered Substrate Couplings

For cross-coupling of sterically hindered substrates (e.g., ortho-substituted aryl bromides), the diisopropylphosphino group (cone angle θ ≈ 130–140°) provides sufficient steric pressure to promote reductive elimination while avoiding the excessive bulk of the di-tert-butyl analog (θ ≈ 150–160°) that can slow oxidative addition . The nearly identical thermal stability of both compounds (Δmp ≤ 6 °C) means the choice between them is governed purely by steric requirements, with the diisopropyl variant enabling higher turnover frequencies for substrates that are intolerant of extreme steric encumbrance. This is supported by the steric differentiation evidence in Section 3 Evidence Item 2.

Air-Stable Ligand for Glovebox-Free Laboratories

The compound's tetrafluoroborate salt form provides bench-top stability, eliminating the need for glovebox or Schlenk-line handling required by free trialkylphosphines . This is critical for medicinal chemistry groups, process chemistry laboratories, and academic settings where air-free infrastructure is limited. The compound can be weighed in air, stored on the bench, and introduced directly into reaction mixtures where the active phosphine is generated in situ upon deprotonation. This application scenario stems directly from the air-stability evidence presented in Section 3 Evidence Item 3.

Bifunctional P,N-Ligands for Transition Metal Catalysis

The combination of a phosphonium site and an ammonium site linked by a propyl chain enables generation of P,N-chelating ligands that form five-membered metallacycles upon coordination . This bifunctional architecture is distinct from mono-phosphonium salts and the ethyl-bridged analog (which would form strained four-membered chelates). Applications include the development of hemilabile catalyst systems where the amine arm can reversibly dissociate to open a coordination site, or the construction of heterobimetallic complexes. This scenario is directly based on the bifunctional architecture evidence in Section 3 Evidence Item 4.

Application
Selection Property
Validation Focus
High-temperature Pd-catalyzed cross-coupling
Thermal stability (high melting point)
Catalyst integrity in protocols above 150 °C
Sterically hindered substrate couplings
Steric profile (cone angle review)
Turnover frequency with ortho-substituted aryl halides
Air-stable ligand for glovebox-free labs
Bench stability (air-stable salt form)
In-situ phosphine generation without inert atmosphere
Bifunctional P,N-ligand research
Dicationic P,N-architecture
Chelation behavior and hemilabile catalyst systems
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